molecular formula C11H9N3O6S B2673862 N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE CAS No. 897613-77-3

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

Cat. No.: B2673862
CAS No.: 897613-77-3
M. Wt: 311.27
InChI Key: SPIRYIZMKZVRBP-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxole ring fused to a pyrimidine ring, which is further substituted with hydroxy, oxo, and sulfonamide groups

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Construction of the Pyrimidine Ring: The pyrimidine ring is typically formed through a cyclization reaction involving urea and an appropriate diketone.

    Introduction of Functional Groups: The hydroxy, oxo, and sulfonamide groups are introduced through subsequent functionalization reactions, such as oxidation, reduction, and sulfonation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxy groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can disrupt key cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential to target multiple biological pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6S/c15-10-9(4-12-11(16)13-10)21(17,18)14-6-1-2-7-8(3-6)20-5-19-7/h1-4,14H,5H2,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRYIZMKZVRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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